1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride
Overview
Description
“1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 300.66 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H
. This code represents the molecular structure of the compound.
Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 300.66 . The InChI code, which represents its molecular structure, is 1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H
.
Scientific Research Applications
Synthesis and Structural Applications
- Synthesis and Structural Analysis of Complexes : The compound has been utilized in the synthesis and structural analysis of iron(III) complexes with Schiff bases. These complexes, including trichloro[bis(pyridin-2-ylmethyl)amine]iron(III), have shown a rhombically distorted octahedral coordination, contributing to the understanding of Lewis acidity and redox potentials in such complexes (Viswanathan et al., 1996).
Receptor Binding and Medicinal Chemistry
- Development of Dopamine Receptor Ligands : Research includes the synthesis of compounds like 3-(4-benzylpiperazin-1-ylmethyl) pyrazolo[1,5-α]pyridine, which have shown potential as dopamine D4 receptor ligands. Such compounds are synthesized from pyrazolo[1,5-α]pyridine-3-carbaldehyde and 1-piperazinearboxaldehyde, demonstrating the applicability of 1-(Pyridin-3-ylmethyl)piperidin-4-amine derivatives in medicinal chemistry (Li Guca, 2014).
Coordination Polymers and Luminescent Materials
- Formation of Helical Coordination Polymers : The compound plays a role in the formation of helical silver(I) coordination polymers. These polymers, characterized by features like left- and right-handed helical chains, demonstrate the compound's potential in designing structurally intricate and luminescent materials (Zhang et al., 2013).
Chemosensors and Detection of Metal Ions
- Development of Chemosensors for Metal Ions : A bis(pyridine-2-ylmethyl)amine derivative of the compound has been synthesized as a colorimetric and fluorescent chemosensor for metal ions like Cu2+. This demonstrates its application in the detection of metal ions in various environments, including aqueous solutions and mammalian cells (Zheng et al., 2016).
Catalysis and Organic Synthesis
- Catalysis in Organic Synthesis : Research includes its use in palladacycle catalysis, where derivatives like 1-pyridin-2-ylmethyl-1H-indole-3-carbaldehyde have been synthesized and applied as catalysts in reactions like Suzuki–Miyaura coupling and allylation of aldehydes. This highlights the compound's utility in facilitating complex organic reactions (Singh et al., 2017).
Safety And Hazards
properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-amine;trihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.3ClH/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10;;;/h1-2,5,8,11H,3-4,6-7,9,12H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMYFXJJIIGOIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CN=CC=C2.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-ylmethyl)piperidin-4-amine trihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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